molecular formula C15H19N3O3S B3609505 3-AMINO-4,4,6,6-TETRAMETHYL-4H,5H,6H,7H-[1,2]OXAZOLO[4,3-C]PYRIDIN-5-YL THIOPHENE-2-CARBOXYLATE

3-AMINO-4,4,6,6-TETRAMETHYL-4H,5H,6H,7H-[1,2]OXAZOLO[4,3-C]PYRIDIN-5-YL THIOPHENE-2-CARBOXYLATE

Cat. No.: B3609505
M. Wt: 321.4 g/mol
InChI Key: OLVHUTRLFCFNFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-AMINO-4,4,6,6-TETRAMETHYL-4H,5H,6H,7H-[1,2]OXAZOLO[4,3-C]PYRIDIN-5-YL THIOPHENE-2-CARBOXYLATE is a complex organic compound that features a unique combination of functional groups, including an amino group, a pyridine ring, and a thiophene carboxylate. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-AMINO-4,4,6,6-TETRAMETHYL-4H,5H,6H,7H-[1,2]OXAZOLO[4,3-C]PYRIDIN-5-YL THIOPHENE-2-CARBOXYLATE typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the oxazolo-pyridine and thiophene rings.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-AMINO-4,4,6,6-TETRAMETHYL-4H,5H,6H,7H-[1,2]OXAZOLO[4,3-C]PYRIDIN-5-YL THIOPHENE-2-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

    Substitution: The amino group and other functional groups can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

3-AMINO-4,4,6,6-TETRAMETHYL-4H,5H,6H,7H-[1,2]OXAZOLO[4,3-C]PYRIDIN-5-YL THIOPHENE-2-CARBOXYLATE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-AMINO-4,4,6,6-TETRAMETHYL-4H,5H,6H,7H-[1,2]OXAZOLO[4,3-C]PYRIDIN-5-YL THIOPHENE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-AMINO-4,4,6,6-TETRAMETHYL-4H,5H,6H,7H-[1,2]OXAZOLO[4,3-C]PYRIDIN-5-YL THIOPHENE-2-CARBOXYLATE is unique due to its combination of functional groups and potential for diverse biological activities. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

(3-amino-4,4,6,6-tetramethyl-7H-[1,2]oxazolo[4,3-c]pyridin-5-yl) thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3S/c1-14(2)8-9-11(12(16)20-17-9)15(3,4)18(14)21-13(19)10-6-5-7-22-10/h5-7H,8,16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLVHUTRLFCFNFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=NOC(=C2C(N1OC(=O)C3=CC=CS3)(C)C)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-AMINO-4,4,6,6-TETRAMETHYL-4H,5H,6H,7H-[1,2]OXAZOLO[4,3-C]PYRIDIN-5-YL THIOPHENE-2-CARBOXYLATE
Reactant of Route 2
3-AMINO-4,4,6,6-TETRAMETHYL-4H,5H,6H,7H-[1,2]OXAZOLO[4,3-C]PYRIDIN-5-YL THIOPHENE-2-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
3-AMINO-4,4,6,6-TETRAMETHYL-4H,5H,6H,7H-[1,2]OXAZOLO[4,3-C]PYRIDIN-5-YL THIOPHENE-2-CARBOXYLATE
Reactant of Route 4
3-AMINO-4,4,6,6-TETRAMETHYL-4H,5H,6H,7H-[1,2]OXAZOLO[4,3-C]PYRIDIN-5-YL THIOPHENE-2-CARBOXYLATE
Reactant of Route 5
3-AMINO-4,4,6,6-TETRAMETHYL-4H,5H,6H,7H-[1,2]OXAZOLO[4,3-C]PYRIDIN-5-YL THIOPHENE-2-CARBOXYLATE
Reactant of Route 6
3-AMINO-4,4,6,6-TETRAMETHYL-4H,5H,6H,7H-[1,2]OXAZOLO[4,3-C]PYRIDIN-5-YL THIOPHENE-2-CARBOXYLATE

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